molecular formula C17H16O4 B1216121 Batatasin I CAS No. 51415-00-0

Batatasin I

Cat. No. B1216121
CAS RN: 51415-00-0
M. Wt: 284.31 g/mol
InChI Key: KGYHMWVRKYFQQR-UHFFFAOYSA-N
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Description

Batatasin I is a natural product that can be isolated from the tuberous roots of Dioscorea batatas . It has been found to have antifungal activity and anti-inflammatory effects .


Molecular Structure Analysis

The molecular formula of Batatasin I is C17H16O4 . The molecular weight is 284.31 . Unfortunately, the specific molecular structure analysis is not provided in the available resources.


Chemical Reactions Analysis

Batatasin I has been found to inhibit both the generation of prostaglandin D2 (PGD2), leukotriene C4 (LTC4), and degranulation reaction in mouse bone marrow-derived mast cells (BMMCs) . This compound inhibited cyclooxygenase-2 (COX-2) dependent PGD2 generation in a dose-dependent manner, with IC50 values of 1.78 µM .


Physical And Chemical Properties Analysis

Batatasin I is a solid substance with a white to off-white color . It has a molecular weight of 284.31 . The compound should be stored at 4°C and protected from light .

Future Directions

Batatasin I, especially Batatasin III and IV, are promising α-glucosidase inhibitors, which therefore could be used as functional food to alleviate postprandial hyperglycemia and as potential candidates for the development of antidiabetic agents .

properties

IUPAC Name

2,5,7-trimethoxyphenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-12-6-11-5-4-10-7-15(20-2)14(18)9-13(10)17(11)16(8-12)21-3/h4-9,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYHMWVRKYFQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199403
Record name 3-Phenanthrenol, 2,5,7-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Batatasin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

51415-00-0
Record name Batatasin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51415-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batatasin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051415000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenanthrenol, 2,5,7-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATATASIN I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26K4DP7BUA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Batatasin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148.5 - 149.6 °C
Record name Batatasin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Batatasin I exerts its anti-inflammatory effects primarily by targeting two key enzymes involved in the inflammatory cascade: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) [].

  • It inhibits COX-2-dependent prostaglandin D2 (PGD2) generation in a dose-dependent manner. This decrease in PGD2 production is accompanied by a reduction in COX-2 protein levels [].
  • Batatasin I also inhibits the production of 5-LOX-dependent leukotriene C4 (LTC4) in a dose-dependent manner [].
  • Additionally, it suppresses mast cell degranulation, further contributing to its anti-inflammatory activity [].

A: Batatasin I is a phenanthrene derivative with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol [].

A: Research suggests that the hydroxyl group at the C-2′ position of Batatasin I plays a crucial role in its α-glucosidase inhibitory activity []. Modifications at this position significantly impact the potency of inhibition. For instance, Batatasin V, lacking this hydroxyl group, completely loses its inhibitory activity against α-glucosidase [].

A: Yes, Batatasin I has shown promising α-glucosidase inhibitory activity in vitro [, ]. This enzyme plays a critical role in carbohydrate digestion and postprandial blood glucose regulation. By inhibiting α-glucosidase, Batatasin I could potentially help control blood sugar levels, suggesting its potential as an antidiabetic agent [, ].

A: Batatasin I demonstrates anti-adipogenic activity by acting on several key regulators of adipogenesis []:

  • It inhibits the expression of peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer binding protein α (C/EBPα), two crucial transcription factors involved in adipocyte differentiation [].
  • It increases the phosphorylation of AMP-activated protein kinase (p-AMPK), which is known to suppress adipogenesis [].
  • It enhances the activity of carnitine palmitoyl transferase-1 (CPT-1), promoting fatty acid oxidation and reducing lipid accumulation [].

A: Batatasin I has been isolated from various species of the Dioscorea genus, commonly known as yams [, , , , , ]. Notably, it is found in the tuberous roots of Dioscorea batatas, Dioscorea opposita, and the rhizomes of Dioscorea dumetorum [, , ]. It has also been identified in Cypripedium smithii [].

A: Batatasin I is often isolated and purified using chromatographic techniques like column chromatography and centrifugal partition chromatography [, , ]. Its identification and quantification are typically achieved through spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) [, , ].

A: Research has explored the use of Batatasin I as a potential corrosion inhibitor []. Studies suggest that it, along with other components extracted from Chinese yam peel, can synergistically protect copper from corrosion in artificial seawater [].

A: Batatasins, including Batatasin I, are considered dormancy-inducing substances in yam bulbils []. Their levels fluctuate throughout the year, potentially influencing the sprouting behavior of yam tubers [, ].

A: Studies have shown that gibberellic acid (GA₃) treatment can increase Batatasin III content in dormant yam tubers []. Conversely, gibberellin biosynthesis inhibitors like ancymidol and mepiquat chloride can lead to a decrease in Batatasin III and V levels while increasing Batatasin I content [].

A: While research on the antifungal activity of Batatasin I is limited, one study indicated its potential antifungal properties along with dioscin, another compound isolated from the Dioscorea species [].

A: Batatasin I, alongside other compounds like ginsenosides, pachymic acid, and diosgenin, contributes to the pharmacological effects of Shenling Baizhu San, a traditional Chinese medicine formula []. This formula is used for replenishing Qi, invigorating the spleen, dispelling dampness, and relieving diarrhea. Batatasin I and other constituents are believed to contribute to its various therapeutic effects [].

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